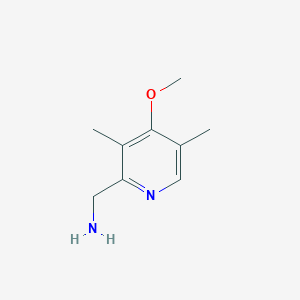

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine

Description

Properties

IUPAC Name |

(4-methoxy-3,5-dimethylpyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-6-5-11-8(4-10)7(2)9(6)12-3/h5H,4,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPVFVHYBKQINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562569 | |

| Record name | 1-(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130000-78-1 | |

| Record name | 1-(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine. This pyridine derivative is a key intermediate in the synthesis of various pharmaceutical compounds, most notably proton pump inhibitors (PPIs).

Core Chemical Properties

This compound is a substituted pyridine with a methoxy and two methyl groups on the pyridine ring, and a methanamine group at the 2-position.[]

| Identifier | Value |

| IUPAC Name | This compound[] |

| Synonyms | (4-methoxy-3,5-dimethyl-2-pyridyl)methylamine, 2-(Aminomethyl)-4-methoxy-3,5-dimethylpyridine[] |

| CAS Number | 130000-78-1[] |

| Molecular Formula | C₉H₁₄N₂O[] |

| Molecular Weight | 166.22 g/mol [] |

| Predicted XlogP | 0.4[2] |

| Monoisotopic Mass | 166.11061 Da[2] |

Spectroscopic Data (Predicted)

| Spectroscopy | Expected Peaks and Signals |

| ¹H NMR | Signals corresponding to the two methyl groups on the pyridine ring, a singlet for the methoxy group protons, peaks for the aminomethyl (-CH₂NH₂) protons, and a singlet for the remaining aromatic proton on the pyridine ring. |

| ¹³C NMR | Resonances for the two distinct methyl carbons, the methoxy carbon, the aminomethyl carbon, and the five carbons of the pyridine ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the methyl and methoxy groups, C=N and C=C stretching of the pyridine ring, and C-O stretching of the methoxy group. |

| Mass Spectrometry | A molecular ion peak ([M]⁺) corresponding to the molecular weight of 166.22. Common fragments would likely result from the loss of the aminomethyl group or the methoxy group. Predicted m/z values for adducts include [M+H]⁺ at 167.11789 and [M+Na]⁺ at 189.09983.[2] |

Experimental Protocols

The primary synthetic route to this compound is through the catalytic hydrogenation of a nitrile precursor.[6][7]

Synthesis via Catalytic Hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile

This two-step process involves the reduction of the nitrile to the primary amine.

Materials:

-

3,5-dimethyl-4-methoxypyridine-2-carbonitrile

-

Methanol saturated with ammonia

-

Raney® Nickel (catalyst)

-

Hydrogen gas

-

Inert gas (e.g., Nitrogen or Argon)

-

Autoclave

Procedure:

-

Preparation: In a suitable autoclave, dissolve 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in methanol saturated with ammonia.

-

Catalyst Addition: Under an inert atmosphere, carefully add a slurry of Raney® Nickel (typically 5-10% by weight of the substrate) to the solution.

-

Hydrogenation: Seal the autoclave and purge it with hydrogen gas. Pressurize the reactor with hydrogen to a pressure of 10-50 bar and heat to a temperature of 80-120 °C.

-

Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the autoclave and carefully vent the hydrogen gas. Filter the reaction mixture to remove the Raney® Nickel catalyst. Caution: Raney® Nickel can be pyrophoric when dry; keep the filter cake wet with solvent.

-

Purification: The resulting solution containing this compound can be further purified by distillation or chromatography.

Caption: Synthetic pathway to the target compound.

Reactivity and Applications

This compound is a valuable intermediate, primarily utilized in the synthesis of proton pump inhibitors (PPIs) like omeprazole.[6][8] The aminomethyl group can be further modified, for instance, through diazotization to form the corresponding alcohol, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, another key intermediate for PPI synthesis.[6]

The general workflow involves the coupling of the pyridine moiety with a substituted benzimidazole core.

Caption: Role as an intermediate in PPI synthesis.

Biological Significance and Signaling Pathways

While this compound itself is not known for direct biological activity, its derivatives, the proton pump inhibitors, are potent drugs that target the gastric H⁺/K⁺-ATPase.[9]

The mechanism of action of these PPIs involves their accumulation in the acidic environment of the stomach's parietal cells. There, they are converted to a reactive sulfenamide intermediate which then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase, irreversibly inhibiting the pump and thus reducing gastric acid secretion.[9] Pyridine derivatives, in general, exhibit a wide range of biological activities and have been investigated for their potential to modulate various signaling pathways in cancer and other diseases.[10][11]

Caption: Conceptual pathway of PPI action.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 2. PubChemLite - this compound (C9H14N2O) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine

CAS Number: 130000-78-1

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine, a key intermediate in the synthesis of various pharmaceuticals. This document collates available data on its physicochemical properties, synthesis, and handling. Detailed experimental protocols for its synthesis are provided, alongside visualizations of the synthetic pathways. This guide is intended to be a valuable resource for professionals in organic synthesis and drug development.

Introduction

This compound, with CAS number 130000-78-1, is a substituted pyridinemethanamine that serves as a crucial building block in the synthesis of complex organic molecules. Its primary and most well-documented application is as a key intermediate in the manufacture of proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production. Most notably, it is a precursor in the synthesis of omeprazole and its enantiomer, esomeprazole, which are widely used to treat conditions such as gastritis, peptic ulcers, and gastroesophageal reflux disease (GERD).

This document aims to provide a detailed technical resource for researchers and professionals working with this compound, covering its chemical identity, properties, synthesis, and safety considerations.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of this compound and its common salt form are presented below. It is important to note that comprehensive experimental data for the free base is limited in publicly available literature.

Table 1: Physicochemical Properties

| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source |

| CAS Number | 130000-78-1 | 130000-78-1 (dihydrochloride) | N/A |

| Molecular Formula | C₉H₁₄N₂O | C₉H₁₄N₂O · 2HCl | [] |

| Molecular Weight | 166.22 g/mol | 239.14 g/mol | [] |

| IUPAC Name | This compound | (4-Methoxy-3,5-dimethylpyridin-2-yl)methanaminium dichloride | N/A |

| Synonyms | 2-Pyridinemethanamine, 4-methoxy-3,5-dimethyl- | N/A | N/A |

| Appearance | Data not available | White crystalline solid | |

| Boiling Point | 274.59 °C at 760 mmHg (Predicted) | Data not available | [] |

| Melting Point | Data not available | ~190-195 °C | |

| Density | 1.044 g/cm³ (Predicted) | Data not available | [] |

| Solubility | Data not available | Soluble in water, alcohol, and ketone solvents. | |

| pKa | Data not available | Data not available | N/A |

Table 2: Spectroscopic Data (Predicted and from Related Compounds)

| Technique | Data |

| ¹H NMR | Predicted shifts would include signals for the two methyl groups, the methoxy group, the methylene group, the amine protons, and the pyridine ring proton. |

| ¹³C NMR | Predicted shifts would include signals for the two methyl carbons, the methoxy carbon, the methylene carbon, and the carbons of the pyridine ring. |

| IR Spectroscopy | Expected peaks would include N-H stretching for the primary amine, C-H stretching for the alkyl and aromatic groups, C=N and C=C stretching for the pyridine ring, and C-O stretching for the methoxy group. |

| Mass Spectrometry | The nominal mass would be 166 g/mol . Fragmentation patterns would likely involve loss of the aminomethyl group and cleavage of the pyridine ring. |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the catalytic hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile. This method is advantageous as it is a direct conversion to the desired amine.

Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the reduction of the nitrile precursor to the target primary amine.

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

3,5-Dimethyl-4-methoxypyridine-2-carbonitrile

-

Raney Nickel or Palladium on Carbon (5-10 wt%)

-

Methanol (reagent grade), saturated with ammonia gas

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

High-pressure hydrogenation reactor (e.g., Parr apparatus)

-

Filtration apparatus (e.g., Celite pad)

-

-

Procedure:

-

In a suitable high-pressure reactor vessel, dissolve 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in methanol saturated with ammonia.

-

Under an inert atmosphere, carefully add the hydrogenation catalyst (Raney Nickel or Pd/C).

-

Seal the reactor and purge the system with inert gas, followed by several purges with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi, but may vary depending on the catalyst and scale) and begin vigorous stirring.

-

The reaction may be run at room temperature or with gentle heating. Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC).

-

Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure the filter cake remains wet with solvent during filtration.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

-

Role in Pharmaceutical Synthesis: Omeprazole

This compound is a precursor to 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine, which is a key building block for the synthesis of omeprazole. The overall workflow involves the coupling of the pyridine moiety with a benzimidazole derivative.

Biological Activity

There is limited publicly available information on the direct biological activity or mechanism of action of this compound itself. Its primary role is as a synthetic intermediate. However, substituted pyridinemethanamine derivatives are known to exhibit a range of biological activities, and further research may elucidate any inherent pharmacological properties of this specific compound.

Safety and Handling

As with any chemical intermediate, proper safety precautions should be taken when handling this compound.

-

General Handling:

-

Use in a well-ventilated area or a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust, vapors, or mists.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

-

-

First Aid:

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

This compound is a valuable intermediate in pharmaceutical synthesis, particularly for the production of proton pump inhibitors. This guide has summarized the available information on its properties, synthesis, and handling. While there are gaps in the publicly available data, especially concerning detailed physicochemical and toxicological properties of the free base, the information provided herein should serve as a useful starting point for researchers and drug development professionals. Further studies are warranted to fully characterize this compound.

References

The Synthesis and Characterization of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine, a substituted pyridine derivative. While direct and extensive research on this specific molecule is limited, its structural similarity to key pharmaceutical intermediates allows for a comprehensive examination of its synthetic pathways and potential applications. This document outlines the compound's molecular characteristics and details relevant experimental protocols for its synthesis, primarily through the lens of its precursor, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a critical building block in the production of proton pump inhibitors (PPIs) such as omeprazole.[1][2][3]

Molecular Profile

The fundamental properties of this compound are summarized below. Understanding these characteristics is the first step in any research or development application.

| Property | Value |

| Molecular Formula | C₉H₁₄N₂O |

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 130000-78-1 |

| SMILES | CC1=CN=C(C(=C1OC)C)CN |

| InChI Key | CNPVFVHYBKQINB-UHFFFAOYSA-N |

Synthetic Pathways

The synthesis of this compound is intricately linked to the synthesis of its corresponding methanol derivative. The primary route to the target amine involves the catalytic hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile. This nitrile is a common intermediate in several synthetic strategies for the methanol analogue.

A notable pathway to obtain the precursor, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, starts from 3,5-Lutidine.[1] This multi-step process is well-established for industrial production and boasts a high overall yield.[1] Another approach involves the direct reduction of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde.[4]

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key intermediate steps.

Caption: Generalized synthetic workflow to this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of the target compound. The following protocols are based on established procedures for the synthesis of the key nitrile intermediate and its subsequent conversion to the amine.

Protocol 1: Synthesis of 3,5-dimethyl-4-methoxypyridine-2-methanamine via Catalytic Hydrogenation[2]

This protocol outlines the conversion of the nitrile intermediate to the target methanamine.

-

Reaction Setup: In a suitable autoclave, dissolve 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in methanol that has been saturated with ammonia.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a slurry of Raney® Nickel (typically 5-10% by weight of the substrate) to the solution.

-

Hydrogenation: Seal the autoclave and purge it with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar) and heat to the target temperature (e.g., 80-120 °C).

-

Monitoring and Work-up: Monitor the reaction progress by hydrogen uptake. Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the catalyst. The resulting solution contains the desired product, this compound.

Protocol 2: Synthesis of the Precursor (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol from 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride[2][3]

This protocol details the synthesis of the methanol analogue, which can be a starting point for alternative amination strategies.

-

Reaction Setup: In a suitable reaction vessel, combine 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 300 mL of methanol, and 150 mL of water.

-

Reagent Addition: Add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide to the mixture.

-

Reaction Conditions: Heat the mixture to a gentle reflux and maintain for a specified period, monitoring the reaction by a suitable analytical method (e.g., TLC or HPLC).

-

Work-up and Isolation: After the reaction is complete, remove the methanol using a rotary evaporator.[3] Add 300 ml of water to the residue.[3] Perform a liquid-liquid extraction three times using 150 mL of dichloromethane for each extraction.[2] Combine the organic phases and remove the solvent to isolate the product, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol.[2]

The following diagram illustrates the logical flow of the synthesis of the methanol precursor from the chloromethyl derivative.

Caption: Experimental workflow for the synthesis of the methanol precursor.

Conclusion

This compound, while not extensively studied independently, holds significance due to its close structural relationship with vital pharmaceutical intermediates. The synthetic pathways, particularly those leveraging the well-documented chemistry of its methanol and nitrile analogues, provide a solid foundation for its preparation and further investigation. The protocols and workflows detailed in this guide offer a starting point for researchers and drug development professionals interested in exploring the potential of this and related substituted pyridine compounds.

References

An In-depth Technical Guide to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine

This technical guide provides a comprehensive overview of the chemical compound (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine, a key intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, properties, synthesis, and applications.

Chemical Structure and Identification

This compound is a substituted pyridine derivative. The core of the molecule is a pyridine ring, which is functionalized with a methoxy group at the 4-position, two methyl groups at the 3- and 5-positions, and a methanamine group at the 2-position.

Molecular Formula: C₉H₁₄N₂O

Molecular Weight: 166.22 g/mol [1]

CAS Number: 130000-78-1

IUPAC Name: this compound[1]

SMILES: CC1=CN=C(C(=C1OC)C)CN[1]

InChI Key: CNPVFVHYBKQINB-UHFFFAOYSA-N[1]

A closely related and often precursor compound is (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. Its structure is similar, with a hydroxymethyl group in place of the methanamine group.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its precursor, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| Boiling Point | 274.59°C at 760 mmHg | [1] |

| Density | 1.044 g/cm³ | [1] |

| InChI Key | CNPVFVHYBKQINB-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CN=C(C(=C1OC)C)CN | [1] |

Table 2: Physicochemical Properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₂ | [2] |

| Molecular Weight | 167.21 g/mol | [2] |

| Melting Point | 56.5-60.5 °C | [2] |

| Boiling Point | 289.1 °C at 760 mmHg | [2] |

| Density | 1.092 g/cm³ (Predicted) | [2] |

| pKa | 13.27 ± 0.10 (Predicted) | [2] |

| LogP | 1.19930 | [2] |

| Flash Point | 128.7 °C | [2] |

Synthesis and Experimental Protocols

This compound is primarily synthesized from pyridine-based precursors. A common route involves the catalytic hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile. This intermediate is then often converted to (4-methoxy-3,5-dimethylpyridin-2-yl)methanol for use in further pharmaceutical syntheses.

Synthesis of this compound via Catalytic Hydrogenation

This process involves the reduction of the nitrile group of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile to a primary amine.

Experimental Protocol:

-

Preparation: Dissolve 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in methanol saturated with ammonia in a suitable autoclave.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a slurry of Raney® Nickel (typically 5-10% by weight of the substrate) to the solution.[3]

-

Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor with hydrogen (e.g., 10-50 bar) and heat to the target temperature (e.g., 80-120 °C).[3]

-

Monitoring: Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.

-

Work-up: After completion, cool the reactor, carefully vent the hydrogen, and filter the catalyst. The filtrate containing the product can be further purified.

Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol from the Methanamine Intermediate

The resulting methanamine can be converted to the corresponding alcohol via diazotization.

Experimental Protocol:

-

Reaction Setup: The intermediate, 3,5-dimethyl-4-methoxypyridine-2-methanamine, is dissolved in an aqueous acidic solution (e.g., mineral acids or acetic acid).[4]

-

Diazotization: Sodium nitrite, either in solid form or as a solution, is added to the reaction mixture under controlled temperature conditions.[4]

-

Hydrolysis: The diazonium salt intermediate is then hydrolyzed in situ to the corresponding alcohol.

-

Purification: The final product, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, is then purified by extraction and crystallization or chromatography.[3]

Role in Pharmaceutical Synthesis

The primary application of this compound and its corresponding methanol derivative is as a crucial building block in the synthesis of proton pump inhibitors (PPIs).[2] These drugs, such as omeprazole and esomeprazole, are widely used to treat acid-related gastrointestinal disorders.[2] The hydroxymethyl group of the methanol derivative is typically converted to a more reactive chloromethyl group, which then facilitates coupling with a substituted benzimidazole moiety to form the core structure of the final drug.[2]

Visualizations

Synthetic Pathway

The following diagram illustrates the key synthetic transformations from the nitrile precursor to the methanamine and subsequently to the methanol derivative.

Caption: Synthetic route from the nitrile to the methanamine and methanol derivatives.

Safety Information

As a chemical intermediate, this compound and its derivatives should be handled with appropriate safety precautions in a laboratory or industrial setting. It is recommended to consult the specific Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable chemical intermediate with a significant role in the pharmaceutical industry, particularly in the synthesis of proton pump inhibitors. Understanding its chemical properties, synthetic routes, and handling requirements is essential for researchers and professionals involved in drug discovery and development. The methodologies presented in this guide provide a foundation for the reproducible synthesis and application of this important compound.

References

- 1. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]

An In-depth Technical Guide to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine: Synonyms, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine, a key intermediate in the synthesis of various pharmaceuticals. This document covers its nomenclature, chemical identifiers, and a detailed look into its synthesis and role in drug development, particularly in the formation of proton pump inhibitors (PPIs).

Chemical Identity and Nomenclature

This compound is a substituted pyridine derivative. Its core structure consists of a pyridine ring with a methoxy group at the 4-position, two methyl groups at the 3- and 5-positions, and a methanamine group at the 2-position.

The compound is known by several synonyms and alternative names in chemical literature and databases. These are summarized in the table below for clarity and ease of reference.

| Synonym/Alternative Name | Chemical Abstract Service (CAS) Number |

| (4-methoxy-3,5-dimethyl-2-pyridyl)methylamine | 130000-78-1 |

| 1-(4-methoxy-3,5-dimethyl-2-pyridinyl)methanamine | 130000-78-1 |

| 2-Pyridinemethanamine, 4-methoxy-3,5-dimethyl- | 130000-78-1 |

| (4-Methoxy-3,5-dimethylpyridin-2-yl)methylamine DiHCl | Not specified in search results |

| (4-Methoxy-3,5-dimethylpyridin-2-yl)methylaminedihydrochloride | Not specified in search results |

It is important to distinguish the target compound from its closely related precursor, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, which is often a starting material for its synthesis.

Physicochemical Data

Quantitative data for this compound is not extensively reported in readily available literature, with more information accessible for its dihydrochloride salt and its methanol precursor. The available data is presented below.

Table 2.1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | (4-Methoxy-3,5-dimethylpyridin-2-yl)methylaminedihydrochloride | (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol |

| Molecular Formula | C₉H₁₄N₂O | C₉H₁₆Cl₂N₂O | C₉H₁₃NO₂ |

| Molecular Weight | 166.22 g/mol | 239.14 g/mol | 167.21 g/mol |

| Appearance | Not specified | White crystalline solid[1] | White to light brown powder or crystal[2] |

| Melting Point | Not specified | ~190-195 °C[1] | 56.5-60.5 °C[2] |

| Boiling Point | Not specified | Not specified | 115-135 °C at 0.01 Torr[2] |

| Solubility | Not specified | Soluble in water, alcohol, and ketone solvents[1] | Slightly soluble in Chloroform[2] |

| CAS Number | 130000-78-1 | Not specified | 86604-78-6 |

Synthesis and Experimental Protocols

This compound is primarily synthesized as an intermediate for the production of proton pump inhibitors. A common synthetic route involves the catalytic hydrogenation of a nitrile precursor.

This protocol is based on the general transformation described in patent literature[3].

Objective: To synthesize this compound from 3,5-dimethyl-4-methoxypyridine-2-carbonitrile.

Materials:

-

3,5-dimethyl-4-methoxypyridine-2-carbonitrile

-

Methanol saturated with ammonia

-

Raney-Nickel catalyst

-

Hydrogen gas

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

In a suitable autoclave, dissolve 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in methanol saturated with ammonia[4].

-

Under an inert atmosphere, carefully add a slurry of Raney-Nickel catalyst (typically 5-10% by weight of the substrate) to the solution[4].

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar) and heat to the target temperature (e.g., 80-120 °C)[4].

-

Maintain the reaction under these conditions with stirring until the reaction is complete (monitoring by techniques such as TLC or LC-MS is recommended).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Raney-Nickel catalyst. Caution: Raney-Nickel can be pyrophoric when dry; keep the filter cake wet with solvent[4].

-

The filtrate contains the desired product, this compound.

-

The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.

The synthesis of this compound is a key step in a multi-stage process to produce valuable pharmaceutical compounds. The following diagram illustrates a common synthetic pathway.

Caption: Synthetic pathway to this compound and its use in PPI synthesis.

Role in Drug Development and Biological Activity

The primary significance of this compound in drug development is its role as a key building block for the synthesis of proton pump inhibitors (PPIs)[2]. There is currently no substantial evidence to suggest that the compound itself possesses significant direct biological or pharmacological activity. Its utility lies in providing the substituted pyridine moiety, which is essential for the mechanism of action of PPIs.

Derivatives of this compound, such as omeprazole, are prodrugs that are activated in the acidic environment of the stomach's parietal cells[1]. The activated form, a sulfenamide intermediate, then irreversibly inhibits the H+/K+-ATPase (the proton pump), which is the final step in gastric acid secretion[1].

The following diagram illustrates the mechanism of action of PPIs, which are synthesized from the title compound.

Caption: Mechanism of action of proton pump inhibitors derived from the title compound.

Conclusion

This compound is a chemical intermediate of significant industrial importance, particularly in the pharmaceutical sector. While it does not appear to have direct biological activity, its structural contribution is essential for a major class of drugs, the proton pump inhibitors. This guide has provided a consolidated overview of its identity, synthesis, and critical role in the development of these widely used medications. Further research into optimizing its synthesis and exploring its potential in other areas of medicinal chemistry could be of value.

References

An In-depth Technical Guide to the Safety and Handling of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical and Physical Properties

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine is a substituted pyridine derivative. A summary of its known physical and chemical properties is provided in Table 1.

| Property | Value | Source |

| CAS Number | 130000-78-1 | [][2][3][4] |

| Molecular Formula | C₉H₁₄N₂O | [][2] |

| Molecular Weight | 166.22 g/mol | [] |

| Boiling Point | 274.59 °C at 760 mmHg | [] |

| Density | 1.044 g/cm³ | [] |

| Appearance | Data not available; likely a liquid or solid | N/A |

| Storage Condition | Room Temperature | [2] |

Section 2: Hazard Identification and Classification

While a specific GHS classification for this compound is not available, its dihydrochloride salt is noted as an irritant.[2] Based on the structure and data for related pyridine and amine compounds, a precautionary GHS classification is provided in Table 2. It is imperative to handle this compound as potentially hazardous.

| Hazard Class | Hazard Category | GHS Hazard Statement (Precautionary) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Note: This classification is inferred from structurally similar compounds and should be used for precautionary purposes pending official data.

Section 3: Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.

-

Use non-sparking tools and take precautionary measures against static discharge.

-

Wash hands and any exposed skin thoroughly after handling.

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]

-

Store locked up.

Section 4: Personal Protective Equipment (PPE)

A comprehensive PPE program should be in place when handling this compound. The following are minimum recommendations:

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber), a fully-buttoned lab coat, and closed-toe shoes. |

| Respiratory Protection | If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |

Section 5: First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Section 6: Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Section 7: Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4. Ensure adequate ventilation.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Containment and Cleanup: For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, sealed container for disposal. For a solid spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal. Decontaminate the spill area with a suitable cleaning agent.

Section 8: Toxicological Information

No specific toxicological studies for this compound were found. The information in Table 3 is based on general knowledge of similar chemical structures.

| Toxicity Endpoint | Data |

| Acute Oral Toxicity (LD50) | Data not available. Assumed to be harmful if swallowed based on related compounds. |

| Acute Dermal Toxicity (LD50) | Data not available. |

| Acute Inhalation Toxicity (LC50) | Data not available. Vapors or dusts are expected to cause respiratory tract irritation. |

| Skin Corrosion/Irritation | Expected to be a skin irritant.[2] |

| Eye Damage/Irritation | Expected to cause serious eye irritation.[2] |

| Sensitization | Data not available. |

| Carcinogenicity, Mutagenicity, Reproductive Toxicity | Data not available. |

Section 9: Experimental Protocols

While specific experimental data for this compound is not available, the following OECD guidelines describe the standard methodologies for assessing the key toxicological endpoints relevant to this class of chemical.

OECD Guideline 404: Acute Dermal Irritation/Corrosion This guideline details a procedure to assess the potential of a substance to cause skin irritation or corrosion. A single dose of the test substance is applied to the skin of an animal (typically a rabbit) for a set period. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.[6]

OECD Guideline 405: Acute Eye Irritation/Corrosion This test evaluates the potential for a substance to cause eye irritation or corrosion. A single dose of the substance is applied to the conjunctival sac of one eye of an animal (typically a rabbit). The eye is then examined for lesions of the cornea, iris, and conjunctiva at specific time points.[2]

OECD Guideline 402: Acute Dermal Toxicity This guideline is used to determine the lethal dose of a substance when applied to the skin. The substance is applied to a shaved area of the skin of several groups of animals at various dose levels. The animals are observed for mortality and clinical signs of toxicity.[7]

OECD Guideline 403: Acute Inhalation Toxicity This test is designed to assess the toxicity of a substance when inhaled. Animals are exposed to the substance as a gas, vapor, or aerosol in a controlled atmosphere for a defined period. The concentration that is lethal to 50% of the test animals (LC50) is determined.[5][8]

Visualizations

Safe Handling Workflow

Caption: A logical workflow for the safe handling of this compound.

References

- 2. chembk.com [chembk.com]

- 3. This compound, CasNo.130000-78-1 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 4. apacpharma.com [apacpharma.com]

- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 6. fishersci.com [fishersci.com]

- 7. farnell.com [farnell.com]

- 8. sds.betco.com [sds.betco.com]

An In-depth Technical Guide to the Physicochemical Properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine is a substituted pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. It serves as a key intermediate in the synthesis of various compounds, most notably as a precursor to proton pump inhibitors (PPIs) such as omeprazole. A thorough understanding of its physicochemical properties is paramount for its effective handling, reaction optimization, and for predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its reactivity, solubility, and pharmacokinetic profile. The following tables summarize the available quantitative data for this compound and its dihydrochloride salt.

Table 1: Physicochemical Data for this compound (Free Base)

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₄N₂O | Echemi[1] |

| Molecular Weight | 166.22 g/mol | Echemi[1] |

| Exact Mass | 166.110613074 Da | Echemi[1] |

| Predicted XlogP | 0.4 | PubChemLite |

| Boiling Point | 274.59 °C | Echemi[1] |

| Density | 1.044 g/cm³ | Echemi[1] |

| Flash Point | 119.868 °C | Echemi[1] |

| Refractive Index | 1.529 | Echemi[1] |

| Vapor Pressure | 0.005 mmHg at 25°C | Echemi[1] |

| Topological Polar Surface Area (TPSA) | 48.1 Ų | Echemi[1] |

| Hydrogen Bond Donor Count | 1 | Echemi[1] |

| Hydrogen Bond Acceptor Count | 3 | Echemi[1] |

| Rotatable Bond Count | 2 | Echemi[1] |

Table 2: Physicochemical Data for this compound Dihydrochloride

| Property | Value | Source/Method |

| Appearance | White crystalline solid | ChemBK[2] |

| Melting Point | 190-195 °C | ChemBK[2] |

| Solubility | Soluble in water, alcohol, and ketone solvents | ChemBK[2] |

Synthesis Pathway

This compound is a key intermediate in the synthesis of more complex molecules. One documented pathway involves the catalytic hydrogenation of a nitrile precursor.

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at different pH values.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is measured as a function of the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if aqueous solubility is low. An inert electrolyte such as 0.1 M KCl should be added to maintain constant ionic strength.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostated vessel (25 °C) and use a magnetic stirrer for continuous mixing.

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) added in small, precise increments from a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of HCl added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added. Due to the presence of two basic nitrogen atoms (the pyridine ring nitrogen and the primary amine), two pKa values may be observed.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and pharmacokinetic properties.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured, and the logP is calculated from the ratio of these concentrations.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer of a specific pH, e.g., phosphate buffer at pH 7.4) with n-octanol by vigorously mixing them and allowing the phases to separate.

-

Partitioning: Prepare a solution of this compound in the aqueous phase at a known concentration. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Vigorously shake the mixture in a sealed container for a set period (e.g., 24 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Carefully sample each phase and determine the concentration of the analyte in both the aqueous and n-octanol layers using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated using the following formula: logP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.

Principle: An excess of the solid compound is equilibrated with water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of deionized water or a buffer of a specific pH in a sealed vial. The presence of undissolved solid should be visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Sample Processing: After equilibration, allow the undissolved solid to settle. Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a calibration curve).

-

Result Expression: The aqueous solubility is expressed in units such as mg/mL or µg/mL.

Logical Workflow for Physicochemical Profiling

The determination of these key physicochemical properties follows a logical workflow, starting from the pure substance.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound, a vital intermediate in pharmaceutical synthesis. While some experimental data is available, particularly for the dihydrochloride salt, further experimental determination of properties such as the pKa, logP, and aqueous solubility of the free base is recommended for a more complete understanding. The provided generalized experimental protocols offer a robust framework for obtaining this critical data. The visualization of the synthetic pathway and the logical workflow for physicochemical profiling serve to contextualize the importance of this compound and the methods used to characterize it. This information is intended to aid researchers and drug development professionals in their work with this and structurally related molecules.

References

An In-depth Technical Guide on the Solubility of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for the compound (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine. It includes a summary of its physicochemical properties, qualitative solubility information, and a detailed, generalized experimental protocol for determining the solubility of amine compounds. This document also illustrates the compound's role as a key intermediate in the synthesis of proton pump inhibitors (PPIs).

Introduction

This compound is a substituted pyridine derivative of significant interest in the pharmaceutical industry. It serves as a crucial building block in the synthesis of a class of drugs known as proton pump inhibitors (PPIs), which are widely used to treat acid-related gastrointestinal disorders. The solubility of this intermediate is a critical parameter for its synthesis, purification, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

| Property | Value |

| CAS Number | 130000-78-1 |

| Molecular Formula | C₉H₁₄N₂O |

| Molecular Weight | 166.22 g/mol |

| Appearance | White crystalline solid (for the dihydrochloride salt)[1] |

| Melting Point | Approximately 190-195°C (for the dihydrochloride salt)[1] |

Solubility Data

| Compound | Solvent | Solubility |

| This compound Dihydrochloride | Water | Soluble[1] |

| Alcohol | Soluble[1] | |

| Ketone Solvents | Soluble[1] |

Note: The lack of specific quantitative solubility data highlights an area for further experimental investigation.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an amine compound like this compound. This protocol is based on standard laboratory methods for solubility assessment.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in various solvents.

Materials:

-

This compound

-

Distilled or deionized water

-

5% Hydrochloric acid (HCl) solution

-

5% Sodium hydroxide (NaOH) solution

-

Organic solvents (e.g., ethanol, methanol, DMSO, acetone, chloroform)

-

Test tubes and rack

-

Vortex mixer

-

pH indicator strips or pH meter

-

Analytical balance

-

Spatula

Procedure:

-

Preparation of Test Solutions:

-

Label a series of clean, dry test tubes for each solvent to be tested.

-

Accurately weigh a specific amount of this compound (e.g., 10 mg) and add it to each test tube.

-

-

Solubility in Water:

-

Add a small volume of water (e.g., 1 mL) to the corresponding test tube.

-

Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble.

-

If the compound is water-soluble, measure the pH of the solution. An alkaline pH would be expected for an amine.

-

-

Solubility in Acidic and Basic Solutions:

-

For compounds that are insoluble in water, test their solubility in 5% HCl and 5% NaOH.

-

To the respective test tubes containing the compound and water, add the acidic or basic solution dropwise while agitating.

-

Observe for dissolution. Amines are generally expected to be soluble in acidic solutions due to the formation of a water-soluble salt.

-

-

Solubility in Organic Solvents:

-

Add a small volume of the selected organic solvent (e.g., 1 mL) to the corresponding test tube.

-

Agitate the mixture and observe for dissolution.

-

-

Data Recording:

-

Record the observations for each solvent as "soluble," "partially soluble," or "insoluble."

-

For a semi-quantitative assessment, the amount of solvent required to dissolve a known mass of the compound can be recorded.

-

Safety Precautions:

-

Always handle chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound before handling.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the synthetic pathway involving this compound.

References

An In-depth Technical Guide to the Stability of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine is a key intermediate in the synthesis of various pharmaceutical compounds, most notably proton pump inhibitors (PPIs) like omeprazole.[1] Understanding its stability profile is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the potential stability of this compound under various stress conditions, based on established chemical principles and data from related structures.

While specific, publicly available stability studies on this compound are limited, this guide infers its stability profile from the known reactivity of its constituent functional groups and the behavior of structurally similar molecules, such as (4-methoxy-3,5-dimethylpyridin-2-yl)methanol and the final PPIs.

Potential Degradation Pathways

The structure of this compound contains several functional groups that are susceptible to degradation under certain conditions. The primary sites of potential instability are the pyridine ring, the methoxy group, and the aminomethyl side chain.

Oxidation

The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide.[2] This reaction can be triggered by oxidizing agents, even mild ones that may be present as impurities.[2] The formation of the N-oxide introduces a polar N-O bond, which can alter the physicochemical properties of the molecule.[2]

Cleavage of the Methoxy Group

The methoxy group on the pyridine ring is generally stable but can be cleaved under harsh conditions, particularly in the presence of strong acids at elevated temperatures.[2] This would result in the formation of the corresponding pyridinol derivative.

Reactions of the Aminomethyl Group

The primary amine of the aminomethyl group is nucleophilic and can participate in various reactions, including condensation with carbonyl compounds and oxidation.

A summary of the potential degradation pathways is presented in the table below.

| Stress Condition | Potential Degradation Product(s) |

| Oxidative | (4-Methoxy-3,5-dimethylpyridine-2-yl)methanamine N-oxide |

| Strong Acid / Heat | (2-(Aminomethyl)-3,5-dimethylpyridin-4-ol) |

| Photolytic | Not specifically documented, but pyridine rings can be susceptible to photochemical reactions. |

Experimental Protocols for Stability Testing

The following are proposed experimental protocols for assessing the stability of this compound, based on general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.

General Procedure for Stress Testing

-

Sample Preparation : Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile, water) at a known concentration.

-

Stress Conditions : Subject the samples to the stress conditions outlined below. Include a control sample stored under normal conditions (e.g., 5°C, protected from light) for comparison.

-

Sample Analysis : At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Method : Analyze the samples using a stability-indicating HPLC method, capable of separating the parent compound from its degradation products. UV detection is typically suitable for this chromophoric molecule. Mass spectrometry (LC-MS) can be used to identify the degradation products.

Specific Stress Conditions

| Stress Condition | Protocol |

| Acid Hydrolysis | Treat a solution of the compound with 0.1 M HCl at 60°C for up to 72 hours. |

| Base Hydrolysis | Treat a solution of the compound with 0.1 M NaOH at 60°C for up to 72 hours. |

| Oxidative Degradation | Treat a solution of the compound with 3% H₂O₂ at room temperature for up to 24 hours. |

| Thermal Degradation | Expose a solid sample of the compound to 80°C for up to 1 week. |

| Photostability | Expose a solution and a solid sample of the compound to a light source according to ICH Q1B guidelines.[3] A dark control should be run in parallel.[3] |

Visualizing Potential Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the potential degradation pathways and a general workflow for stability testing.

References

A Technical Guide to the Role of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine Derivatives in Proton Pump Inhibitor (PPI) Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the critical role played by pyridine derivatives, specifically those related to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine, in the chemical synthesis of proton pump inhibitors (PPIs). It covers the synthetic pathway, experimental protocols, and the mechanism of action of the resulting therapeutic agents.

Introduction to Proton Pump Inhibitors

Proton pump inhibitors (PPIs) are a class of drugs that cause a profound and long-lasting reduction in gastric acid production.[1] They are the most potent inhibitors of acid secretion available and are widely used for treating acid-related conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[2] PPIs function by irreversibly blocking the hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system, commonly known as the gastric proton pump, which is found in the parietal cells of the stomach lining.[1][3] This enzyme is the final step in the pathway of acid secretion.[1][2]

The chemical structure of most PPIs, such as the archetypal drug Omeprazole, consists of two core heterocyclic moieties: a substituted benzimidazole ring linked to a substituted pyridine ring via a methylsulfinyl group. The synthesis of these complex molecules relies on the efficient coupling of key chemical intermediates, with this compound and its derivatives serving as the essential building block for the pyridine portion of the final drug.

The Core Synthetic Strategy: A Two-Step Process

The industrial synthesis of PPIs like Omeprazole from its core building blocks is a well-established process that hinges on two pivotal steps:

-

Condensation to form a Thioether Intermediate: This step involves a nucleophilic substitution reaction. A substituted 2-mercaptobenzimidazole acts as the nucleophile, and a reactive derivative of this compound, typically 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine, serves as the electrophile. This reaction forms a stable thioether linkage between the pyridine and benzimidazole rings.

-

Oxidation to the Final Sulfoxide (PPI): The thioether intermediate is then carefully oxidized to form the active sulfinyl (sulfoxide) compound. This oxidation is a critical step that imparts the pharmacological activity to the molecule. Controlling the oxidation is crucial to prevent overoxidation to the corresponding sulfone, which is an inactive and undesired byproduct.[4]

The overall workflow is a convergent synthesis, bringing together two complex fragments to rapidly construct the final drug molecule.

References

Methodological & Application

Application Note and Protocols for the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine, a key intermediate in the manufacturing of proton pump inhibitors such as esomeprazole. The primary focus is the conversion of the precursor, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, into the target primary amine. Three distinct and established synthetic methodologies are presented: the Gabriel Synthesis, the Delépine Reaction, and an Azide Reduction Pathway. This guide includes a comparative analysis of these methods, detailed step-by-step protocols, and workflow visualizations to assist researchers in selecting and performing the optimal synthesis for their needs.

Synthesis of the 2-Chloromethyl Precursor

The starting material for the amination reaction is 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, which is typically prepared from its corresponding alcohol, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol. The chlorination is a standard procedure accomplished with reagents like thionyl chloride (SOCl₂) or sulfuryl chloride.[1][2]

Reaction Scheme: Precursor Synthesis

Experimental Protocol: Chlorination

A general procedure for the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride involves the reaction of the corresponding methanol precursor with thionyl chloride.[2]

-

Preparation: In a three-necked flask equipped with a stirrer and under an inert argon atmosphere, dissolve (4-methoxy-3,5-dimethylpyridin-2-yl)methanol (e.g., 25.1 g, 0.15 mol) in a suitable anhydrous solvent such as dichloromethane (400 mL).[2]

-

Reaction: Cool the solution in an ice bath. Slowly add a solution of thionyl chloride (e.g., 18.8 g, 0.158 mol) in dichloromethane (100 mL) dropwise over 30 minutes, maintaining the temperature at or below room temperature.[2]

-

Stirring: After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 30-60 minutes.[2]

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator.[2]

-

Purification: Suspend the resulting solid residue in a non-polar solvent like hexanes (200 mL). Collect the solid by filtration, wash with additional hexanes (50 mL), and air-dry to yield the product as a white solid.[2]

Data Presentation: Precursor Synthesis

| Parameter | Value | Reference |

| Starting Material | (4-methoxy-3,5-dimethylpyridin-2-yl)methanol | [2] |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | [2] |

| Solvent | Dichloromethane | [2] |

| Reaction Temperature | Room Temperature | [2] |

| Reaction Time | 1 hour | [2] |

| Reported Yield | ~100% | [2] |

| Product Purity | >99% | [1] |

Amination of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

The conversion of the 2-chloromethyl precursor to the desired primary amine, this compound, can be achieved through several reliable methods. Direct amination with ammonia is often avoided due to the high propensity for over-alkylation, which results in mixtures of primary, secondary, and tertiary amines.[3][4] More selective methods are therefore preferred. This section details three such methods.

Comparative Overview of Amination Methods

| Method | Nitrogen Source | Key Intermediates | Advantages | Disadvantages |

| Gabriel Synthesis | Potassium Phthalimide | N-Alkylphthalimide | Avoids over-alkylation, clean reaction for primary amines.[5][6] | Requires a separate cleavage step (hydrolysis or hydrazinolysis).[6] |

| Delépine Reaction | Hexamethylenetetramine | Quaternary Ammonium Salt | Uses inexpensive reagents, selective for primary amines.[7] | Hydrolysis step can be harsh; produces formaldehyde as a byproduct.[7] |

| Azide Reduction | Sodium Azide (NaN₃) | Alkyl Azide | High-yielding, clean conversion, azide intermediate is not nucleophilic.[5] | Sodium azide is toxic; low-molecular-weight azides can be explosive.[5] |

Method 1: Gabriel Synthesis

The Gabriel synthesis provides a classic and effective route to primary amines from primary alkyl halides, using potassium phthalimide as an ammonia surrogate to prevent over-alkylation.[4][5] The process involves two main steps: N-alkylation of phthalimide and subsequent cleavage of the intermediate to release the primary amine.[6]

Reaction Scheme: Gabriel Synthesis

-

2-chloromethyl-precursor + Potassium Phthalimide → N-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)phthalimide

-

N-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)phthalimide + Hydrazine → this compound + Phthalhydrazide

Experimental Protocol: Gabriel Synthesis

Step A: N-Alkylation

-

Preparation: In a round-bottom flask, suspend potassium phthalimide (1.2 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Reaction: Add 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (1.0 equivalent) to the suspension. Note: The free base may be generated in situ or prior to the reaction by neutralization.

-

Heating: Heat the mixture with stirring, typically at a temperature between 80-100 °C, and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The N-alkylated phthalimide intermediate will precipitate and can be collected by filtration.

Step B: Hydrazinolysis (Ing-Manske Procedure) [6]

-

Preparation: Suspend the dried N-alkylated phthalimide intermediate from Step A in ethanol or methanol.

-

Cleavage: Add hydrazine hydrate (1.5 - 2.0 equivalents) to the suspension.

-

Reflux: Heat the mixture to reflux. A thick precipitate of phthalhydrazide will form.

-

Isolation: After cooling, the phthalhydrazide byproduct can be removed by filtration.

-

Purification: Acidify the filtrate with concentrated HCl to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of the target amine. Concentrate the solution under reduced pressure. The crude amine hydrochloride can then be purified by recrystallization or by basifying the solution and extracting the free amine with an organic solvent, followed by distillation or chromatography.

Method 2: Delépine Reaction

The Delépine reaction is another effective method for preparing primary amines from reactive alkyl halides using hexamethylenetetramine (hexamine).[7] The reaction proceeds via the formation of a quaternary ammonium salt, which is subsequently hydrolyzed with acid to yield the primary amine hydrochloride.[3]

Reaction Scheme: Delépine Reaction

-

2-chloromethyl-precursor + Hexamethylenetetramine → Hexaminium Salt

-

Hexaminium Salt + HCl / Ethanol → this compound

Experimental Protocol: Delépine Reaction

Step A: Formation of the Hexaminium Salt

-

Preparation: Dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (1.0 equivalent) and hexamethylenetetramine (1.1 equivalents) in a solvent mixture, typically chloroform or a chloroform/ethanol solution.

-

Reaction: Stir the solution at room temperature or with gentle heating (reflux). The quaternary hexaminium salt is often insoluble and will precipitate from the reaction mixture.[3]

-

Isolation: Collect the precipitated salt by filtration and wash with the solvent or diethyl ether.

Step B: Acid Hydrolysis

-

Preparation: Suspend the isolated hexaminium salt in a solution of concentrated hydrochloric acid in ethanol.

-

Hydrolysis: Heat the mixture to reflux for several hours until the hydrolysis is complete. This step cleaves the salt to form the primary amine hydrochloride, ammonium chloride, and formaldehyde.[7]

-

Work-up: After cooling, filter the reaction mixture to remove ammonium chloride.

-

Purification: Evaporate the filtrate to dryness to obtain the crude this compound hydrochloride. The product can be further purified by recrystallization. Alternatively, the residue can be dissolved in water, basified with NaOH, and the free amine extracted with an organic solvent.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Nucleophilic Substitution Using (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine is a substituted picolylamine that serves as a valuable building block in synthetic organic chemistry. Its primary amine functionality allows it to act as a potent nucleophile in a variety of substitution reactions, leading to the formation of more complex molecules. This compound is of particular interest to the pharmaceutical industry, as it is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including proton pump inhibitors like omeprazole. The methoxy and dimethyl substitutions on the pyridine ring modulate the electronic properties and steric hindrance of the molecule, influencing its reactivity and the properties of its derivatives.

This document provides a detailed protocol for a general nucleophilic substitution reaction using this compound as the nucleophile. It also includes representative data and a workflow diagram to guide researchers in its application.

Data Presentation

Table 1: Representative Data for N-Alkylation of Primary Amines

| Entry | Amine Substrate | Electrophile (Alkyl Halide) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 6 | 95 |

| 2 | Aniline | Iodomethane | NaH | THF | 25 | 4 | 88 |

| 3 | 2-Picolylamine | 1-Bromobutane | Et₃N | Dichloromethane | 40 | 12 | 92 |

| 4 | Furfurylamine | Benzyl Chloride | K₂CO₃ | DMF | 60 | 8 | 90 |

Note: The data in this table is representative of N-alkylation reactions of primary amines and should be used as a general guide. Optimization of reaction conditions is recommended for specific substrate combinations.

Experimental Protocols

The following is a general protocol for the nucleophilic substitution (N-alkylation) of an alkyl halide with this compound.

Materials

-

This compound

-

Alkyl halide (e.g., benzyl bromide, iodomethane)

-

Anhydrous solvent (e.g., acetonitrile, DMF, THF, dichloromethane)

-

Inert base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), sodium hydride (NaH))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

-

Solvent Addition: Dissolve the amine in a suitable anhydrous solvent (e.g., acetonitrile, 10 mL per mmol of amine).

-

Base Addition: Add the base (1.2-2.0 equivalents). The choice of base will depend on the reactivity of the alkyl halide and the desired reaction conditions. For less reactive halides, a stronger base like NaH may be necessary. For more reactive halides, a milder base like K₂CO₃ or Et₃N is often sufficient.

-

Electrophile Addition: Slowly add the alkyl halide (1.0-1.2 equivalents) to the stirred solution at room temperature. For highly reactive electrophiles, the addition may be performed at 0 °C to control the reaction exotherm.

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the substrates). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solid base was used, filter the reaction mixture to remove the base.

-

If the reaction was performed in a water-miscible solvent, remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

The following diagrams illustrate the general workflow for the nucleophilic substitution reaction and the logical relationship of the key steps.

Caption: General workflow for nucleophilic substitution.

Caption: Key components and outcome of the reaction.

Application of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine in the Synthesis of Omeprazole